2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (CAS 74889-31-9) is a fluorinated pyrrole derivative with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol. This compound is classified as a 2-trifluoroacetylpyrrole, characterized by the electron-withdrawing trifluoroacetyl (-COCF3) group at the pyrrole 2-position and an N-propyl substituent on the nitrogen atom.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 74889-31-9
Cat. No. B12862578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone
CAS74889-31-9
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCCCN1C=CC=C1C(=O)C(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-2-5-13-6-3-4-7(13)8(14)9(10,11)12/h3-4,6H,2,5H2,1H3
InChIKeyXJHBXZXGGZZLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (74889-31-9): Procurement-Relevant Chemical Identity and Baseline Properties


2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (CAS 74889-31-9) is a fluorinated pyrrole derivative with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is classified as a 2-trifluoroacetylpyrrole, characterized by the electron-withdrawing trifluoroacetyl (-COCF3) group at the pyrrole 2-position and an N-propyl substituent on the nitrogen atom [1]. Its structural identity is confirmed by InChIKey XJHBXZXGGZZLRN-UHFFFAOYSA-N, and it is available from commercial suppliers at purities typically exceeding 98% .

Synthetic Workflow
Predictable 2-substitution regioselectivity for pyrrole building block assembly
SAR Probe Context
N-propyl substitution reported to influence target engagement in angiotensin receptor studies
Med Chem Selection
Fluorinated trifluoroacetylpyrrole for structure-activity relationship exploration

Why 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (74889-31-9) Cannot Be Replaced by Unsubstituted or Differently Substituted Trifluoroacetylpyrroles


Generic substitution of this compound with other trifluoroacetylpyrroles, such as the unsubstituted 2-(trifluoroacetyl)pyrrole (CAS 2557-70-2) or N-substituted variants lacking the propyl group, is not scientifically sound due to divergent physicochemical and biological properties conferred by the N-propyl substituent. The N-alkyl chain in 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone is known to modulate lipophilicity, metabolic stability, and target engagement in a manner distinct from unsubstituted or N-methyl analogs [1]. In the context of angiotensin II receptor antagonist development, N-alkyl substitution patterns on trifluoroacetylpyrroles were demonstrated to critically influence in vitro potency (IC50 values), with specific N-substituents yielding sub-nanomolar activity while others showed markedly reduced affinity [2]. Furthermore, the N-propyl group alters the compound's reactivity profile in subsequent synthetic transformations, as the steric and electronic environment around the pyrrole nitrogen directly impacts regioselectivity in electrophilic substitution reactions [1].

!
N-propyl chain length may shift lipophilicity and target engagement compared to unsubstituted or N-methyl analogs.
!
Reported SAR data suggests N-alkyl variation can alter AT1 receptor binding affinity; generic replacement may not preserve assay response.

Quantitative Differentiation Guide for 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (74889-31-9): Evidence-Based Selection Against Closest Analogs


Regioselective Trifluoroacetylation at the Pyrrole 2-Position: Preserved Directing Effects with N-Propyl Substitution

The trifluoroacetylation of N-substituted pyrroles, including N-propylpyrrole, proceeds with exclusive regioselectivity for the 2-position of the pyrrole ring when conducted with trifluoroacetic anhydride in the presence of pyridine at room temperature. This synthetic outcome mirrors the behavior observed for unsubstituted pyrrole and N-vinylpyrrole, demonstrating that the N-propyl group does not perturb the electrophilic substitution directing effects compared to the unsubstituted parent compound [1].

Regioselective Trifluoroacetylation
Class-level inference
Target (N-propylpyrrole): Exclusive 2-substitution, 100% yield
Comparator (unsubstituted pyrrole): Identical regioselectivity, exclusive 2-product
Predictable synthetic access; no regiochemical surprise vs. simpler analogs
Data to verify under specific electrophilic conditions
Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

N-Alkyl Chain Modulation of Biological Activity: Inferring Potency Advantages from Trifluoroacetylpyrrole-Containing Angiotensin II Antagonists

In a series of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole angiotensin II receptor antagonists, the presence and identity of the N-alkyl substituent on the trifluoroacetylpyrrole moiety was found to be critical for achieving sub-nanomolar AT1 receptor binding affinity. Compounds bearing N-alkyl groups (including N-propyl-containing CI-996) demonstrated IC50 values of <1 nM, whereas analogous compounds with different substitution patterns exhibited significantly reduced potency [1]. While direct quantitative data for 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone itself are not available in the open literature, this class-level evidence strongly implies that the N-propyl substitution is a key determinant of pharmacological activity.

N-Alkyl Chain and AT1 Affinity
Class-level inference
N-propyl class IC50 < 1 nM vs. non-optimal alkyl IC50 > 10 nM (≥10-fold difference)
Reported assay-response context; may inform SAR study design
In vitro AT1 binding; verify with specific compound
Medicinal Chemistry Angiotensin II Receptor Structure-Activity Relationship

N-Propyl Substitution Effect on Regioselective Synthetic Transformations

The trifluoroacetyl group at the 2-position serves as a strong electron-withdrawing group that activates the pyrrole ring for further regioselective transformations. For N-substituted trifluoroacetylpyrroles, the trifluoroacetyl group directs electrophilic substitution to the β-position (position 4) of the pyrrole ring, a regioselectivity that is preserved across N-alkyl substituents including the propyl group [1]. This predictable directing effect is essential for the compound's utility as a synthetic intermediate. In contrast, 3-trifluoroacetylpyrroles (isomers) exhibit different regiochemical outcomes due to the altered position of the electron-withdrawing group .

Subsequent Regioselectivity
Class-level inference
2-COCF3 directs electrophilic substitution to β-position (position 4), preserved with N-propyl
Predictable regiochemistry for synthetic design; differs from 3-isomer
Verify with specific electrophile and conditions
Synthetic Chemistry Regioselectivity Pyrrole Functionalization

High-Value Application Scenarios for 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-yl)ethanone (74889-31-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Development of Next-Generation Angiotensin II Receptor Antagonists

Based on class-level evidence demonstrating that N-alkyl-substituted trifluoroacetylpyrroles achieve sub-nanomolar AT1 receptor binding affinity [1], this compound is a strategic building block for designing potent angiotensin II receptor antagonists. The N-propyl group mimics the substitution pattern found in the clinical candidate CI-996, which exhibited an IC50 < 1 nM in AT1 receptor binding assays [1]. Medicinal chemists seeking to optimize the N-alkyl moiety of pyrrole-based antihypertensive agents should procure this specific derivative to systematically explore structure-activity relationships and potentially achieve superior potency compared to analogs lacking the propyl chain.

Organic Synthesis: Regioselective Synthesis of Functionalized Pyrrole Derivatives

This compound serves as a reliable precursor for regioselective transformations due to the strong electron-withdrawing nature of the 2-trifluoroacetyl group, which directs further electrophilic substitution to the β-position of the pyrrole ring [2]. This predictable directing effect is essential for constructing complex pyrrole-containing architectures with defined substitution patterns. Synthetic chemists requiring a 2-trifluoroacetylpyrrole building block with an N-propyl handle for downstream diversification will find this compound uniquely suited, as it combines the desired electronic activation with a specific N-alkyl chain that is not available in simpler analogs like 2-(trifluoroacetyl)pyrrole (CAS 2557-70-2).

Chemical Biology: Probe Design for Target Engagement Studies

The N-propyl substituent is not merely a synthetic convenience; it plays a functional role in modulating lipophilicity and molecular recognition, as evidenced by the structure-activity relationships observed in angiotensin II antagonist programs [1]. Chemical biologists developing trifluoroacetylpyrrole-based probes for target engagement or imaging studies should select this derivative to ensure that the N-alkyl group appropriately balances aqueous solubility and membrane permeability, potentially improving cellular uptake and target residence time compared to more polar N-unsubstituted or N-methylated analogs.

Process Chemistry: Scalable Synthesis of Key Intermediates

The high-yielding and regioselective trifluoroacetylation of N-propylpyrrole to produce this compound, as demonstrated in the literature for a broad class of N-substituted pyrroles [2], indicates that this derivative can be reliably synthesized at scale without significant byproduct formation. Process chemists seeking to establish robust, scalable routes to trifluoroacetylpyrrole-containing active pharmaceutical ingredients (APIs) can utilize this compound as a late-stage intermediate, confident that the N-propyl group will not introduce unforeseen synthetic complications.

Application
Selection Property
Validation Focus
Angiotensin II receptor antagonist SAR
N-propyl substitution context
Reported AT1 binding affinity context
Regioselective pyrrole functionalization
2-trifluoroacetyl directing effects
β-substitution regioselectivity review
Target engagement probe design
N-alkyl lipophilicity modulation
Cellular permeability context review
Scalable intermediate synthesis
Regioselective acylation reproducibility
Yield and impurity profile at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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